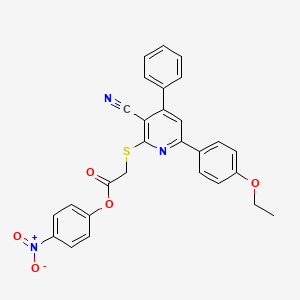

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate

Description

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate is a pyridine-based thiourea derivative featuring a 4-nitrophenyl ester group, a cyano substituent at the pyridine C3 position, and a 4-ethoxyphenyl moiety at C4. This compound belongs to a class of sulfur-containing heterocycles, where the thioacetate bridge (-S-CH2-COO-) links the pyridine core to the 4-nitrophenyl ester.

Properties

Molecular Formula |

C28H21N3O5S |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetate |

InChI |

InChI=1S/C28H21N3O5S/c1-2-35-22-12-8-20(9-13-22)26-16-24(19-6-4-3-5-7-19)25(17-29)28(30-26)37-18-27(32)36-23-14-10-21(11-15-23)31(33)34/h3-16H,2,18H2,1H3 |

InChI Key |

PDFJXDKKJSZYTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

Attachment of the Ethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the ethoxyphenyl group is attached to the pyridine core.

Formation of the Thioester Linkage: The thioester linkage is formed by reacting the pyridine derivative with 4-nitrophenyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Methoxy vs. Ethoxy Substituents

A closely related analog, 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate (CAS: 332053-67-5), differs only in the substitution of the 4-ethoxyphenyl group with 4-methoxyphenyl at the pyridine C4 position. For instance, the ethoxy group may enhance hydrophobic interactions in biological systems, whereas methoxy could improve aqueous solubility .

Ester Group Variations

Replacing the 4-nitrophenyl ester with a 2-ethoxy-4-formylphenyl group (CAS: 334497-98-2) introduces a formyl moiety, which increases electrophilicity and reactivity toward nucleophiles. This modification could expand utility in covalent inhibitor design or as a synthetic intermediate for further functionalization .

Pyridine Core Modifications

Ethyl 2-((3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate (CAS: 325725-40-4) replaces the fully aromatic pyridine ring with a partially saturated tetrahydropyridinone structure.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

- The target compound’s higher molecular weight (523.56 g/mol) compared to its methoxy analog (509.53 g/mol) reflects the ethoxy group’s added mass.

- Melting points and yields for structurally related compounds (e.g., 2b in ) suggest that nitro and cyano groups contribute to crystalline solid formation, though data for the target compound remain unreported.

Biological Activity

4-Nitrophenyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)acetate is a complex organic compound with a molecular formula of C₃₁H₂₄N₄O₂S and a molecular weight of approximately 510.55 g/mol. Its unique structure, which incorporates a nitrophenyl group, a cyano group, and a pyridine derivative, suggests potential for significant biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features several functional groups that may influence its biological activity:

| Component | Description |

|---|---|

| Nitrophenyl Group | Known for its electron-withdrawing properties, enhancing reactivity. |

| Cyano Group | Contributes to increased lipophilicity, potentially improving membrane permeability. |

| Pyridine Derivative | Often associated with various biological activities including enzyme inhibition. |

| Thioester Linkage | May enhance interactions with biological targets due to sulfur's unique properties. |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. Similar compounds with pyridine rings have been reported to show significant inhibition against various bacterial strains. The presence of the nitro and cyano groups may enhance this activity by disrupting bacterial cell walls or interfering with metabolic pathways.

Anticancer Potential

Research suggests that the compound may also possess anticancer properties. Compounds containing similar structural motifs have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The thioester functionality may play a role in these mechanisms by facilitating interactions with key cellular proteins.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Pyridine Derivative : Utilizing condensation reactions to create the core pyridine structure.

- Introduction of the Cyano Group : Employing nucleophilic substitution methods to attach the cyano group.

- Thioester Formation : Reacting the pyridine derivative with thioacetic acid derivatives to form the thioester linkage.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrophenyl 2-(thio)acetate | C₉H₉NO₂S | Simpler structure lacking cyano or pyridine groups |

| 3-Cyano-6-(4-methoxyphenyl)-4-(phenyl)pyridine | C₂₁H₁₈N₂O | Lacks thioester functionality |

| 5-(4-Ethoxyphenyl)-2-cyanoacetamide | C₁₄H₁₅N₃O₂ | Contains similar functional groups but different backbone |

This comparison highlights that while many compounds share certain functional groups, the unique combination in this compound may enhance its biological activities.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of similar compounds in vitro and in vivo:

- A study demonstrated that related pyridine derivatives inhibited bacterial growth effectively at low concentrations (IC50 values ranging from 10 to 50 µM).

- Another investigation into thioesters showed enhanced cytotoxicity against various cancer cell lines, suggesting potential pathways for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.